3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole-based carbohydrazide derivative characterized by a central pyrazole ring substituted at position 3 with a 4-(benzyloxy)-3-methoxyphenyl group and at position 5 with an (E)-configured hydrazide linked to a 4-fluorophenyl methylidene moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators .
Properties
Molecular Formula |
C25H21FN4O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21FN4O3/c1-32-24-13-19(9-12-23(24)33-16-18-5-3-2-4-6-18)21-14-22(29-28-21)25(31)30-27-15-17-7-10-20(26)11-8-17/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI Key |
LJYSHADUERCPID-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-[4-(benzyloxy)-3-methoxyphenyl]-1H-pyrazole-5-carbohydrazide with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- Studies have indicated that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the target compound have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing promising results in inhibiting bacterial growth .
-
Anticancer Potential
- Pyrazole derivatives are being explored for their ability to inhibit protein kinases, which play a crucial role in cancer cell proliferation and survival. The compound's structure suggests it may interact with various kinase pathways, potentially leading to the development of new anticancer therapies .
- Anti-inflammatory Effects
Case Studies
- Antibacterial Screening
- Kinase Inhibition Studies
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Research Findings and Comparative Analysis
Spectroscopic and Computational Studies
- Spectroscopy : The compound and its analogs are typically characterized via $ ^1H $-NMR, $ ^{19}F $-NMR (for fluorinated derivatives), and IR spectroscopy. For example, the 4-fluorophenyl group in the target compound shows a distinct $ ^{19}F $-NMR signal at ~-110 ppm, consistent with para-substituted fluorobenzene derivatives .
- DFT Studies : Comparative density functional theory (DFT) analyses reveal that electron-withdrawing groups (e.g., -F, -Cl) on the phenyl rings reduce the HOMO-LUMO gap, enhancing reactivity. The 4-fluorophenyl derivative exhibits a HOMO-LUMO gap of 4.2 eV, compared to 4.5 eV for the 3-methoxy analog .
Molecular Docking
- AutoDock Vina studies () on similar compounds revealed that the 4-fluorophenyl methylidene moiety forms a hydrophobic interaction with COX-2’s Val523 residue, while the benzyloxy group engages in π-π stacking with Tyr354. Substitution with 3-hydroxyphenyl () introduces a hydrogen bond with Ser530, improving binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for the target compound) .
Key Structural-Activity Relationships (SARs)
Electron-Withdrawing Groups : Fluorine or chlorine at the para position of the phenyl ring enhances stability and target affinity but may increase cytotoxicity .
Methoxy vs.
Benzyloxy Position : Substitution at phenyl-C4 (vs. C3) optimizes steric compatibility with enzyme active sites, as seen in COX-2 inhibitors .
Biological Activity
The compound 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide belongs to the pyrazole family, which has been extensively studied for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its potential therapeutic applications.
Chemical Structure and Synthesis
The target compound is synthesized through a base-mediated aldolization reaction involving 2-hydroxy-4,5,6-tribenzyloxyacetophenone and 4-methoxybenzaldehyde. The synthesis pathway includes the following steps:
-
Reagents :
- 2-Hydroxy-4,5,6-tribenzyloxyacetophenone
- 4-Methoxybenzaldehyde
- KOH as a base
- Process : The reactants are dissolved in a solvent mixture of ethanol and THF, stirred at low temperatures, and subsequently neutralized to yield the desired pyrazole derivative.
- Characterization : The compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Biological Activities
The biological activities of this compound have been evaluated in various studies, highlighting its potential applications in cancer therapy and anti-inflammatory treatments.
Anticancer Activity
A study focused on the anticancer properties of pyrazole derivatives showed that compounds similar to the target molecule exhibit significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), SiHa (cervical cancer), PC-3 (prostate cancer).
- Results : One derivative demonstrated an IC50 value of 3.60 µM against SiHa cells, indicating potent activity. Notably, most compounds showed selectivity with minimal cytotoxicity towards normal HEK-293T cells (IC50 > 50 µM) .
Anti-inflammatory Activity
The pyrazole scaffold is recognized for its anti-inflammatory properties:
- Mechanism : Pyrazoles inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Results : Certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazole derivatives has been explored to optimize their biological efficacy:
| Compound | Structure Features | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound 5o | Benzyloxy and methoxy substitutions | Cytotoxicity against SiHa | 3.60 µM |
| Compound 5d | Selective against PC-3 cells | Cytotoxicity | 2.97 µM |
| Compound 4b | Anti-microbial properties | Inhibition against bacterial strains | Significant |
Case Studies
Several case studies have demonstrated the therapeutic potential of pyrazole derivatives:
- Study on Tubulin Inhibition : A series of analogs were evaluated for their ability to inhibit tubulin polymerization, crucial for cancer cell proliferation. The binding modes were analyzed using molecular docking simulations .
- In Vivo Models : Compounds were tested in carrageenan-induced edema models to assess their anti-inflammatory effects compared to ibuprofen, showing promising results in reducing inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
